molecular formula C8H4F6O3S B181225 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate CAS No. 199188-29-9

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Cat. No. B181225
CAS RN: 199188-29-9
M. Wt: 294.17 g/mol
InChI Key: MBDZFQGLSLLIIE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate, commonly referred to as TFMS, is an organic compound with the chemical formula C9H7F3O3S. It is a colorless liquid with a pungent odor and a melting point of -27 °C. TFMS is used in a variety of applications, from pharmaceuticals to industrial chemicals. It is also used as a reagent in organic synthesis due to its strong nucleophilic character.

Scientific Research Applications

Catalyst and Reagent in Organic Synthesis

  • Catalysis in Acylation Reactions : Scandium trifluoromethanesulfonate, a compound related to 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate, has been found to be an extremely active Lewis acid catalyst for the acylation of alcohols and esterification of alcohols by carboxylic acids. This method is notably effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

  • Synthesis of Precursors for Organic Reactions : The compound has been utilized in the efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a versatile precursor to o-benzyne, an important entity in organic synthesis (Bronner & Garg, 2009).

Applications in Chemical Transformations

  • Use in Vinyl and Aryl Triflates Synthesis : The increasing use of vinyl and aryl trifluoromethanesulfonates (triflates) is due to their facile preparation from carbonyl compounds and phenols. These compounds undergo various important chemical transformations, including cross-coupling reactions and carbon monoxide insertion (Ritter, 1993).

  • Electrophilic Activation and Radical Reactions : Trifluoromethanesulfonic anhydride, a compound related to 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate, has seen widespread use for electrophilic activation and radical trifluoromethylation reactions, demonstrating its versatility and potential in organic synthesis (Qin, Cheng, & Jiao, 2022).

Miscellaneous Applications

  • Nucleophilic Cyclisations : Trifluoromethanesulfonic (triflic) acid has been an excellent catalyst for inducing cyclisation of homoallylic sulfonamides, demonstrating the utility of triflates in facilitating efficient formation of polycyclic systems (Haskins & Knight, 2002).

  • Fuel Cell Technology : 2-Sulfoethylammonium Trifluoromethanesulfonate, a compound structurally related to 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate, has been investigated for its use as a proton-conducting ionic liquid in high-temperature PEM fuel cells (Wippermann et al., 2016).

properties

IUPAC Name

[2-(trifluoromethyl)phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O3S/c9-7(10,11)5-3-1-2-4-6(5)17-18(15,16)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDZFQGLSLLIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445506
Record name 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)phenyl trifluoromethanesulfonate

CAS RN

199188-29-9
Record name 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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